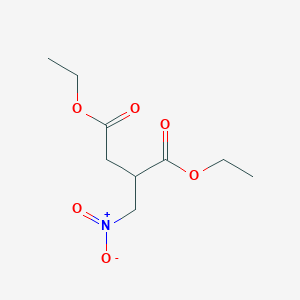

Diethyl 2-(nitromethyl)butanedioate

Description

Diethyl 2-(nitromethyl)butanedioate is a nitro-substituted ester derivative of butanedioic acid (succinic acid). Its molecular structure features a nitromethyl group (-CH₂NO₂) at the C2 position of the succinate backbone, with ethyl ester groups at both terminal carboxylates.

Properties

CAS No. |

4753-28-0 |

|---|---|

Molecular Formula |

C9H15NO6 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

diethyl 2-(nitromethyl)butanedioate |

InChI |

InChI=1S/C9H15NO6/c1-3-15-8(11)5-7(6-10(13)14)9(12)16-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

MEMIGTMRRWJITA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C[N+](=O)[O-])C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(nitromethyl)butanedioate can be synthesized through a multi-step process. One common method involves the nitration of diethyl butanedioate, followed by esterification. The reaction typically requires a nitrating agent such as nitric acid and a catalyst to facilitate the process. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of diethyl 2-(nitromethyl)butanedioate may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(nitromethyl)butanedioate undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(nitromethyl)butanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of biochemical pathways involving nitro and ester groups.

Industry: Used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of diethyl 2-(nitromethyl)butanedioate involves its interaction with molecular targets through its nitro and ester groups. These functional groups can participate in various chemical reactions, influencing biological pathways and material properties. The nitro group, for example, can undergo redox reactions, while the ester groups can be hydrolyzed under certain conditions.

Comparison with Similar Compounds

Key Differences :

- Structure : Lacks the nitromethyl group at C2.

- Applications :

- Volatility : Classified as a low-volatility compound during whisky distillation, accumulating in residual fractions .

Malathion (Diethyl 2-[(dimethoxyphosphinothioyl)thio]butanedioate)

Key Differences :

- Structure : Contains a phosphorothioate group (-S-P(S)(OCH₃)₂) at C2 instead of a nitromethyl group.

- Applications: Widely used as an organophosphate insecticide targeting acetylcholine esterase in pests . Demonstrates higher acute toxicity in biological systems compared to nitro-substituted esters due to its cholinergic activity .

- Stability : Rapidly metabolizes to malaoxon (oxon form), which is 100× more toxic to mammals .

Diethyl 4-oxoheptanedioate

Key Differences :

- Structure : Features a ketone group at C4 and an extended heptanedioate chain.

- Applications :

Dimethyl (2E)-2-butenedioate

Key Differences :

- Structure : Unsaturated (trans-alkene) backbone with methyl esters.

- Reactivity : The conjugated double bond facilitates Diels-Alder reactions, whereas the nitromethyl group in Diethyl 2-(nitromethyl)butanedioate promotes nucleophilic substitutions .

- Volatility : Higher volatility than saturated esters due to reduced molecular weight and planar geometry .

Physicochemical and Functional Comparison

Mechanistic and Application Insights

- Nitro Group vs. Phosphorothioate : The nitromethyl group in Diethyl 2-(nitromethyl)butanedioate enhances electrophilicity at C2, making it reactive toward nucleophiles (e.g., in nitroalkane synthesis). In contrast, Malathion’s phosphorothioate group enables acetylcholinesterase inhibition, leading to neurotoxicity .

- Volatility and Industrial Use: Diethyl 2-(nitromethyl)butanedioate’s low volatility (inferred from its saturated ester analogs) suggests utility in non-volatile formulations, whereas dimethyl (2E)-2-butenedioate’s higher volatility suits vapor-phase reactions .

- Nematicidal Activity: Nitro-substituted esters may outperform non-substituted analogs (e.g., Diethyl butanedioate) due to enhanced electrophilic interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.